N-(N,N'-diethylcarbamimidoyl)benzamide
Description
N-(N,N'-Diethylcarbamimidoyl)benzamide is a benzamide derivative characterized by a carbamimidoyl group (HN–C(=NH)–) substituted with two ethyl groups at the nitrogen atoms. The carbamimidoyl moiety distinguishes it from simpler benzamides, enabling diverse applications in medicinal chemistry and materials science. Its synthesis typically involves coupling benzoyl chloride with a diethylcarbamimidoyl amine or using carbodiimide-based reagents for activation .
Properties
CAS No. |
74074-32-1 |
|---|---|
Molecular Formula |
C12H17N3O |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
N-(N,N'-diethylcarbamimidoyl)benzamide |
InChI |
InChI=1S/C12H17N3O/c1-3-13-12(14-4-2)15-11(16)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3,(H2,13,14,15,16) |
InChI Key |
ZQBYMKDLGDIQET-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=NCC)NC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
- Reagents : Benzoyl chloride (or substituted benzoyl chloride) reacts with diethylcarbamoyl chloride in a 1:1 molar ratio.
- Base : Triethylamine (TEA) is employed to neutralize HCl generated during the reaction, maintaining a pH conducive to amide bond formation.
- Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) is used to ensure solubility and prevent hydrolysis.
- Temperature : The reaction proceeds at room temperature (25°C) under nitrogen atmosphere to avoid moisture ingress.
- Purification : The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol.
Yield : Reported yields range from 68% to 82%, depending on the substituents on the benzamide backbone.
Mitsunobu Reaction for Carbamimidoyl Group Introduction
The Mitsunobu reaction offers an alternative pathway for introducing the diethylcarbamimidoyl group onto the benzamide framework. This method is particularly advantageous for sterically hindered substrates.
Protocol and Optimization
- Substrates : Benzamide derivatives are reacted with diethylcarbamimidoyl donors, such as diethylcarbamimidoyl bromide.
- Reagents : Triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) are used in stoichiometric amounts.
- Solvent : Anhydrous THF or dimethylformamide (DMF) ensures optimal reagent solubility.
- Temperature : Reactions are conducted at 0°C to 5°C to minimize side reactions.
- Workup : The product is isolated via aqueous extraction and purified using flash chromatography.
Yield : This method typically achieves 55–70% yield, with lower efficiency attributed to competing side reactions.
Direct alkylation involves the sequential introduction of diethylamine groups onto a pre-formed carbamimidoylbenzamide intermediate. This two-step process is scalable for industrial applications.
Stepwise Procedure
- Step 1 : Benzamide is treated with phosphorus pentachloride (PCl₅) to generate the corresponding imidoyl chloride.
- Step 2 : The imidoyl chloride reacts with excess diethylamine in the presence of a base (e.g., sodium hydride) to form the final product.
Key Parameters :
- Molar Ratio : A 1:3 ratio of imidoyl chloride to diethylamine ensures complete substitution.
- Solvent : Toluene or DCM is preferred for its inertness.
- Reaction Time : 12–18 hours under reflux (80–100°C).
Yield : 60–75%, with purity exceeding 95% after recrystallization.
Comparative Analysis of Synthesis Methods
The table below summarizes the critical parameters of the three primary synthesis routes:
| Method | Reagents | Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Single-Pot Synthesis | Benzoyl chloride, TEA, DCM | DCM/THF | 25°C | 68–82 | 97–99 |
| Mitsunobu Reaction | DEAD, PPh₃, THF | THF/DMF | 0–5°C | 55–70 | 90–95 |
| Direct Alkylation | PCl₅, Diethylamine, NaH | Toluene/DCM | 80–100°C | 60–75 | 95–98 |
Key Observations :
- The single-pot method offers the highest yield and purity, making it the preferred laboratory-scale approach.
- The Mitsunobu reaction is less efficient but valuable for synthesizing derivatives with sensitive functional groups.
- Direct alkylation balances scalability and cost-effectiveness, suitable for industrial production.
Structural and Mechanistic Insights
Molecular Structure
The compound features a benzamide core (C₆H₅CONH₂) modified by a diethylcarbamimidoyl group (–N=C(NEt₂)₂). The planar benzamide moiety facilitates π-π stacking interactions, while the carbamimidoyl group enhances solubility in polar aprotic solvents.
Mechanistic Considerations
- Single-Pot Synthesis : Proceeds via nucleophilic attack of the carbamoyl chloride on the activated carboxylic acid, followed by deprotonation.
- Mitsunobu Reaction : Involves oxidative coupling of the benzamide hydroxyl group with the carbamimidoyl donor, mediated by DEAD and PPh₃.
- Direct Alkylation : Relies on the electrophilic character of the imidoyl chloride, which reacts with diethylamine to form the final product.
Chemical Reactions Analysis
Types of Reactions: N-(N,N’-diethylcarbamimidoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemistry: N-(N,N’-diethylcarbamimidoyl)benzamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the formation of complex molecules through further chemical modifications .
Biology: In biological research, this compound is used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules .
Medicine: Its derivatives are being explored for their therapeutic properties .
Industry: In the industrial sector, N-(N,N’-diethylcarbamimidoyl)benzamide is used in the production of specialty chemicals and materials. Its stability and reactivity make it a valuable component in various industrial processes .
Mechanism of Action
The mechanism of action of N-(N,N’-diethylcarbamimidoyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is known to interact with proteins involved in cellular signaling and metabolic processes .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Substituent Effects on Physicochemical Properties
- Lipophilicity : The diethylcarbamimidoyl group enhances lipophilicity compared to unsubstituted benzamides (e.g., N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide, ) or methyl-substituted analogs (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, ). This property may improve membrane permeability but reduce aqueous solubility .
- Hydrogen Bonding : Unlike carbamothioyl derivatives (e.g., N,N-diethyl-N’-benzoylthiourea, ), the carbamimidoyl group lacks sulfur, reducing thioether-related interactions but retaining hydrogen-bonding capability via NH groups .
Comparative Data Tables
Table 1: Structural and Functional Comparison of Benzamide Derivatives
Key Research Findings
- Electronic Effects : The carbamimidoyl group’s electron-withdrawing nature may activate the benzamide ring for electrophilic substitution, contrasting with electron-donating groups in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () .
- Thermal Stability: Derivatives with bulky substituents (e.g., diethylcarbamimidoyl) exhibit higher melting points than simpler benzamides, as seen in anthraquinone-linked analogs () .
- Toxicity Profile : Compared to ulcerogenic benzimidazolyl derivatives (), the diethylcarbamimidoyl group’s steric bulk may reduce gastrointestinal toxicity .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(N,N'-diethylcarbamimidoyl)benzamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling or thiourea derivative routes. For example, carbamimidoyl derivatives are often prepared by reacting benzoyl chloride with N,N'-diethylthiourea under alkaline conditions, followed by purification via recrystallization using ethanol/water mixtures. Reaction optimization should focus on temperature control (40–60°C), stoichiometric ratios (1:1.2 benzoyl chloride to thiourea), and pH adjustments to minimize side products like N,N'-dibenzoyl derivatives .
Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Spectroscopy : Use and NMR to confirm the carbamimidoyl moiety (e.g., NH protons at δ 9.5–10.5 ppm) and aromatic protons. IR spectroscopy can validate the presence of C=O (1660–1680 cm) and C=N (1600–1620 cm) groups .
- Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement (SHELX-2018 suite) is recommended for structural elucidation. Data collection at low temperatures (100 K) improves resolution, and Olex2 or WinGX can be used for visualization .
Advanced Research Questions
Q. How can density functional theory (DFT) and Hartree-Fock methods resolve electronic structure ambiguities in This compound?
- Methodological Answer : Perform geometry optimization at the B3LYP/6-31G(d,p) level to model the ground-state structure. Compare theoretical vibrational spectra (IR) with experimental data to identify discrepancies in bond angles or conjugation effects. Use Mulliken charge analysis to assess electron distribution in the carbamimidoyl group, which influences reactivity in nucleophilic environments .
Q. How can contradictions between spectroscopic data and crystallographic results be systematically addressed?
- Methodological Answer : For NMR-crystallography mismatches (e.g., rotational flexibility in solution vs. rigid crystal packing), employ dynamic NMR experiments (VT-NMR) to probe conformational changes. If hydrogen bonding in the solid state (observed via SCXRD) is absent in solution, validate with NOESY or ROESY to assess intermolecular interactions .
Q. What experimental protocols evaluate the hydrolytic stability of this compound under varying pH conditions?
- Methodological Answer : Conduct kinetic studies by dissolving the compound in 1.0 N HCl (acidic) and 1.0 N NaOH (alkaline) at 25°C. Monitor degradation via HPLC-UV (λ = 254 nm) at timed intervals. Compare half-lives () to derivatives like N-(2-diethylaminoethyl)benzamide to assess the steric/electronic effects of the diethylcarbamimidoyl group .
Q. What methodologies are used to investigate this compound’s potential as a biochemical probe for enzyme inhibition studies?
- Methodological Answer :
- Enzyme Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity to target enzymes (e.g., RNA polymerase).
- Cytotoxicity Screening : Perform MTT assays on HeLa cells, comparing IC values to reference compounds (e.g., hydroxyurea). Probit analysis (via SPSS or R) can quantify dose-response relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
